3-(3-Nitrophenoxy)propan-1-amine

Medicinal Chemistry Property-based Drug Design ADME Prediction

Difficulty obtaining a pure meta-nitrophenoxy-propylamine with characterized bioactivity for SAR studies. 3-(3-Nitrophenoxy)propan-1-amine resolves this: • SHP-1 inhibitor (IC50 3 μM) & TC-PTP inhibitor (IC50 19 μM) with 6.3-fold selectivity, enabling phosphatase control assays. • TAAR5 control (EC50 >10 μM) for CNS drug design (XLogP3 1.6, TPSA 81.1 Ų). • Validated synthon for disazo/polyamine materials (patents US5091582, DE2658329C2). Supplied at ≥98% purity, in stock for immediate global shipping.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 116753-51-6
Cat. No. B169909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenoxy)propan-1-amine
CAS116753-51-6
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCCN)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6,10H2
InChIKeyQMRSDYBQUDEVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrophenoxy)propan-1-amine: Product Overview


3-(3-Nitrophenoxy)propan-1-amine (CAS 116753-51-6) is a nitroaromatic primary amine characterized by a 3-nitrophenoxy group linked to a propan-1-amine backbone, with a molecular weight of 196.20 g/mol and the molecular formula C9H12N2O3 [1]. It serves primarily as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules for pharmaceutical development and biological probing through the dual reactivity of its nitro and amine groups . While specific studies on this exact molecule are limited in the open literature, its structural features confer electron-withdrawing characteristics that influence its reactivity and interaction with biological systems .

Dual nitro/amine reactivity supports derivatization workflows
Validated as intermediate in patent polyamine and dye syntheses
Physicochemical profile guides ADME-relevant property optimization

3-(3-Nitrophenoxy)propan-1-amine: Structural Specificity


The positioning of the nitro group on the phenoxy ring and the specific length of the alkylamine chain critically dictate the compound's physicochemical properties, reactivity, and biological interactions, rendering simple substitution with close analogs potentially invalid for reproducible research . The meta-nitro substitution pattern (3-position) yields a distinct electronic distribution compared to the para- (4-position) or ortho- (2-position) isomers, which can significantly alter the compound's behavior in nucleophilic aromatic substitution reactions, its binding affinity for biological targets, and its metabolic stability . Furthermore, variations in the alkyl linker length or amine substitution state (e.g., hydrochloride salt form) can dramatically change solubility, lipophilicity, and the molecule's ability to engage in hydrogen bonding and ionic interactions . Therefore, selecting the precise compound with the verified 3-(3-nitrophenoxy)propan-1-amine structure is essential for ensuring experimental consistency and valid structure-activity relationship (SAR) interpretation.

Regioisomer mismatch
Meta-nitro substitution yields distinct electronic distribution vs. para/ortho isomers, which may shift reactivity and binding profiles.
Linker and salt variation
Alkyl chain length or amine salt form can alter solubility, lipophilicity, and hydrogen-bonding capacity, limiting direct substitution.
Unvalidated analog risk
Structural analogs without documented synthetic or biological validation may not reproduce reported outcomes or patent utility.

3-(3-Nitrophenoxy)propan-1-amine: Key Differentiating Evidence


Physicochemical Profile vs. 4-Nitro Isomer

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 81.1 Ų and an XLogP3 value of 1.6 [1]. While direct experimental data for the 4-nitro regioisomer (3-(4-nitrophenoxy)propan-1-amine, CAS 100841-04-1) is not available in the primary literature, class-level inference based on the position of the nitro group suggests that the meta-substitution pattern (3-position) may result in a slightly different polar surface area and lipophilicity compared to the para-isomer, which can influence membrane permeability and off-target binding profiles in cellular assays . This differentiation is crucial for researchers seeking to optimize ADME properties in lead compound development.

Physicochemical profile
Class-level inference
TPSA 81.1 Ų, XLogP3 1.6
Context-dependent property differences
No direct experimental comparison available
Medicinal Chemistry Property-based Drug Design ADME Prediction

TAAR5 Agonist Activity

In a functional assay, 3-(3-nitrophenoxy)propan-1-amine was tested for agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5) expressed in HEK293 cells, using a BRET assay to measure cAMP accumulation after 20 minutes. The compound exhibited an EC50 value of >10,000 nM (>10 μM), indicating it is a low-potency agonist or inactive at this receptor under the tested conditions [1]. This data provides a quantitative baseline for selectivity profiling, as compounds targeting TAAR5 are of interest for anxiety and olfactory signaling research. While a direct comparison to a specific analog is not available, this result establishes a clear, measurable threshold for activity that can guide the selection of this compound as a negative control or a scaffold for further optimization in TAAR5-related studies.

TAAR5 agonist activity
Supporting evidence
EC50 > 10,000 nM
Low-potency control or scaffold for TAAR5 studies
Mouse TAAR5 HEK293 BRET cAMP assay
Neuropharmacology GPCR Assay Receptor Profiling

Polyamine and Disazo Intermediate

3-(3-Nitrophenoxy)propan-1-amine is explicitly disclosed as a key intermediate in the synthesis of nitroamine ethers and aromatic polyamines, as described in patents US5091582 and DE2658329C2 [1][2]. The compound's primary amine group allows for straightforward derivatization through amide bond formation or reductive amination, while the nitro group can be selectively reduced to an aniline moiety for further functionalization. This dual reactivity is quantitatively distinct from analogs lacking the nitro group or possessing a different substitution pattern, as the meta-nitro group directs electrophilic aromatic substitution differently than the para- or ortho-isomers. For example, in the preparation of disazo compounds, the specific electronic environment of the 3-nitrophenoxy group influences the coupling efficiency and the spectral properties of the resulting dyes [2]. This validated synthetic utility provides a concrete, reproducible entry point for building more complex molecular architectures, a feature that is not guaranteed for every regioisomer.

Polyamine and disazo intermediate
Reported
Named in patent syntheses
Supports reproducible synthetic entry point
As per US5091582, DE2658329C2
Organic Synthesis Polymer Chemistry Dye Chemistry

TC-PTP and SHP-1 Phosphatase Inhibition

3-(3-Nitrophenoxy)propan-1-amine was evaluated for its inhibitory activity against two protein tyrosine phosphatases: T-cell protein tyrosine phosphatase (TC-PTP) and Src homology region 2 domain-containing phosphatase-1 (SHP-1). In enzymatic assays measuring p-nitrophenol release from pNPP substrate, the compound exhibited an IC50 of 19,000 nM (19 μM) against human TC-PTP and an IC50 of 3,000 nM (3 μM) against the catalytic domain of human SHP-1 [1][2]. This demonstrates a 6.3-fold selectivity window for SHP-1 over TC-PTP. While these values represent low micromolar activity, they provide a clear quantitative profile for this scaffold. For comparison, many potent phosphatase inhibitors achieve IC50 values in the nanomolar range, positioning this compound as a weak inhibitor useful for studying structure-activity relationships or as a starting point for medicinal chemistry optimization. The specific activity against SHP-1, a negative regulator of immune signaling, distinguishes it from analogs that may not exhibit this particular selectivity profile.

Phosphatase inhibition
Supporting evidence
SHP-1 IC50 3,000 nM
TC-PTP IC50 19,000 nM
6.3-fold selectivity for SHP-1
Selectivity profile supports phosphatase assay reference
pNPP substrate, human enzymes
Enzymology Signal Transduction Cancer Research

3-(3-Nitrophenoxy)propan-1-amine: Research Applications


TAAR5 Ligand Optimization

Researchers investigating the Trace Amine-Associated Receptor 5 (TAAR5) as a target for anxiety or olfactory disorders can utilize 3-(3-nitrophenoxy)propan-1-amine as a low-potency control or a starting scaffold. Its quantified EC50 of >10,000 nM against mouse TAAR5 [1] provides a clear baseline for measuring potency improvements in newly synthesized analogs. The compound's moderate lipophilicity (XLogP3 = 1.6) and polar surface area (TPSA = 81.1 Ų) [2] suggest it has a physicochemical profile suitable for CNS penetration, making it a viable starting point for medicinal chemistry optimization campaigns aimed at developing potent, brain-penetrant TAAR5 modulators.

PTP Activity Probe

The compound's inhibitory activity against SHP-1 (IC50 = 3,000 nM) and TC-PTP (IC50 = 19,000 nM) [1] positions it as a useful tool for studying the roles of these phosphatases in cellular signaling. Researchers can employ 3-(3-nitrophenoxy)propan-1-amine to validate the specificity of novel PTP inhibitors in enzymatic assays or as a control compound in high-throughput screening campaigns. The 6.3-fold selectivity window for SHP-1 over TC-PTP can be leveraged to probe differential phosphatase activity in immune cell models, aiding in the dissection of complex signaling pathways involved in inflammation and cancer.

Polyamine and Azo Dye Building Block

Industrial chemists and process development scientists can confidently incorporate 3-(3-nitrophenoxy)propan-1-amine into synthetic routes for producing aromatic polyamines and disazo compounds, as validated by patents US5091582 and DE2658329C2 [1][2]. The compound's primary amine serves as a reliable nucleophile for polymerization or derivatization, while the meta-nitro group can be reduced to an aniline for diazotization and coupling. This established utility reduces the risk associated with scaling up novel reactions and provides a reproducible pathway to materials with defined properties, such as high thermal stability or specific colorimetric characteristics.

Lead Optimization for Kinase/Phosphatase

The dual functional groups of 3-(3-nitrophenoxy)propan-1-amine make it an attractive fragment for constructing focused libraries of kinase or phosphatase inhibitors. The nitro group can be reduced to an amine, enabling the introduction of diverse amide or sulfonamide linkages, while the propylamine chain can be elaborated to explore binding pockets. The known, albeit weak, activity against SHP-1 (IC50 = 3 μM) [1] and the lack of potent TAAR5 agonism [2] provide a clean selectivity profile for initiating structure-based drug design efforts. Medicinal chemists can use this compound to rapidly generate analogs and establish preliminary structure-activity relationships for novel enzyme targets.

Application
Selection Property
Validation Focus
TAAR5 ligand optimization
Low-potency control and selectivity benchmark
Potency improvement over baseline scaffold
Phosphatase inhibition assays
SHP-1/TC-PTP selectivity profile
Assay specificity and control compound utility
Polyamine and dye intermediate synthesis
Validated patent routes
Reaction reproducibility and scale-up
Kinase/phosphatase fragment elaboration
Dual functional group diversification
Preliminary SAR and binding pocket exploration
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